Cas no 1211596-09-6 (2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone)

2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone is a synthetic organic compound featuring a pyrazole core substituted with an aminophenyl group and a morpholinoethanone moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of biologically active molecules. The presence of both amino and morpholine functional groups enhances its reactivity, enabling selective modifications for targeted drug design. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for research and development. The compound’s balanced solubility in polar and semi-polar solvents further facilitates its use in diverse synthetic pathways.
2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone structure
1211596-09-6 structure
Product name:2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone
CAS No:1211596-09-6
MF:C15H18N4O2
MW:286.329022884369
MDL:MFCD11520323
CID:2195145

2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(4-Amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone
    • 2-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone
    • Ethanone,2-[4-(4-aminophenyl)-1H-pyrazol-1-yl]-1-(4-morpholinyl)-
    • AMOT0395
    • AM84990
    • 2-[4-(4-aminophenyl)pyrazol-1-yl]-1-morpholin-4-ylethanone
    • Ethanone, 2-[4-(4-aminophenyl)-1H-pyrazol-1-yl]-1-(4-morpholinyl)-
    • 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone
    • MDL: MFCD11520323
    • Inchi: 1S/C15H18N4O2/c16-14-3-1-12(2-4-14)13-9-17-19(10-13)11-15(20)18-5-7-21-8-6-18/h1-4,9-10H,5-8,11,16H2
    • InChI Key: YDQBJNGLAPHMEA-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CN2C=C(C=N2)C2C=CC(=CC=2)N)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Topological Polar Surface Area: 73.4

Experimental Properties

  • Density: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.26 g/l) (25 º C),

2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0998479-5g
2-[4-(4-amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone
1211596-09-6 95%
5g
$2500 2025-02-26
eNovation Chemicals LLC
Y0998479-5g
2-[4-(4-amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone
1211596-09-6 95%
5g
$2500 2025-02-26
eNovation Chemicals LLC
Y0998479-5g
2-[4-(4-Amino-phenyl)-pyrazol-1-yl]-1-morpholin-4-yl-ethanone
1211596-09-6 95%
5g
$2500 2024-08-02

Additional information on 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone

Introduction to 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone (CAS No. 1211596-09-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

The compound 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone, identified by the CAS number 1211596-09-6, represents a significant advancement in the realm of chemical biology and medicinal chemistry. This heterocyclic derivative has garnered considerable attention due to its unique structural features and promising biological activities. The presence of a pyrazole moiety linked to an aminophenyl group and a morpholine substituent in its molecular framework endows it with distinct pharmacophoric properties, making it a valuable candidate for further exploration in drug discovery and therapeutic development.

Recent studies have highlighted the potential of this compound as a scaffold for designing novel therapeutic agents. The pyrazole ring is well-documented for its role in medicinal chemistry, often serving as a key pharmacophore in various bioactive molecules. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions has been leveraged in the development of drugs targeting inflammatory diseases, cancer, and infectious disorders. The incorporation of a 4-aminophenyl group further enhances the compound's binding affinity by introducing additional polar interactions with biological receptors.

The morpholine moiety, another crucial component of this compound, is known for its stability and bioavailability-enhancing properties. Morpholine derivatives have been widely used in pharmaceuticals due to their favorable pharmacokinetic profiles. In particular, the morpholine nitrogen can form stable hydrogen bonds with carbonyl groups or other polar moieties in biological targets, thereby improving the compound's binding efficacy. This structural feature makes 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone a promising candidate for further optimization as a lead compound in drug discovery.

One of the most intriguing aspects of this compound is its potential application in modulating enzyme activity. Enzymes play a pivotal role in numerous biological pathways, and their dysregulation is often associated with diseases such as cancer, diabetes, and neurodegenerative disorders. The unique structural motif of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone allows it to interact with enzyme active sites through multiple binding interactions. This has led to investigations into its potential as an inhibitor or modulator of enzymes such as kinases, phosphodiesterases, and other therapeutic targets.

Moreover, the compound's ability to cross the blood-brain barrier has been a subject of interest in recent research. The blood-brain barrier (BBB) is a critical protective mechanism that regulates the entry of substances into the central nervous system (CNS). Many therapeutic agents designed for CNS disorders face challenges in penetrating this barrier. The structural features of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone, particularly the morpholine ring, have been found to enhance its ability to cross the BBB, making it a potential candidate for treating neurological conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Recent preclinical studies have demonstrated the therapeutic potential of derivatives similar to 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone in various disease models. For instance, researchers have reported its efficacy in reducing inflammation and pain by inhibiting specific inflammatory enzymes. Additionally, preliminary data suggest that this compound may exhibit anti-cancer properties by interfering with key signaling pathways involved in tumor growth and progression. These findings underscore the importance of further exploring this molecular scaffold for developing novel therapeutics.

The synthesis of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted pyrazole derivatives with aromatic amines under controlled conditions. Subsequent functionalization steps introduce the morpholine moiety through nucleophilic substitution or other coupling reactions. Advanced synthetic techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve optimal results.

In terms of analytical characterization, modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone. These techniques provide detailed information about the molecular structure, purity, and conformational preferences of the compound. Additionally, computational methods such as molecular modeling and density functional theory (DFT) calculations are used to predict binding affinities and understand interactions with biological targets.

The pharmacokinetic properties of 2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone are also critical factors that influence its potential as a drug candidate. Studies have shown that derivatives similar to this compound exhibit favorable pharmacokinetic profiles, including reasonable solubility, stability under physiological conditions, and adequate bioavailability. These properties are essential for ensuring that the compound reaches its target site at effective concentrations without being rapidly metabolized or excreted.

In conclusion,2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone (CAS No. 1211596-09-6) represents a promising lead compound in chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. Its ability to interact with biological targets through multiple binding interactions makes it a valuable candidate for further exploration in drug discovery efforts aimed at treating various diseases ranging from cancer to neurological disorders. As research continues to uncover new applications for this compound,2-(4-(4-Aminophenyl)-1H-pyrazol-1-yl)-1-morpholinoethanone is poised to play an increasingly important role in developing next-generation therapeutics.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.